molecular formula C21H16ClN3O4 B11129461 N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B11129461
M. Wt: 409.8 g/mol
InChI Key: QIAIDPZINUHPHC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a chlorophenyl group, a furan-2-carbonyl moiety, and a tetrahydroquinoxalin-2-yl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxaline Core: The synthesis begins with the preparation of the tetrahydroquinoxaline core. This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction. This step involves the reaction of the tetrahydroquinoxaline intermediate with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the acetamide moiety. This can be accomplished through a nucleophilic substitution reaction using 4-chlorophenylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives with different functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide shares structural similarities with other quinoxaline derivatives and furan-containing compounds.
  • **this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its complex structure allows for the exploration of new chemical reactivity and biological activities.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C21H16ClN3O4/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27)

InChI Key

QIAIDPZINUHPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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